BAY 11-7082, also known as (E)-3-Tosylacrylonitrile, is a synthetic organic compound widely used in scientific research as a potent and irreversible inhibitor of IκBα phosphorylation. [] This inhibition subsequently prevents the activation of the nuclear factor-κB (NF-κB) signaling pathway. [, , , , , , , , , , , , , , , , ] BAY 11-7082 is a valuable tool in research for studying various cellular processes and disease models where the NF-κB pathway plays a crucial role. [, , , , , , , , , , , , , , , , , , , , , , , , , , ]
BAY 11-7082 is a synthetic compound recognized primarily as an inhibitor of IκB kinase, which plays a crucial role in the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. This compound has garnered attention for its broad-spectrum pharmacological activities, including anti-inflammatory, anticancer, and neuroprotective effects. Its ability to modulate various biological pathways makes it a significant subject of research in pharmacology and molecular biology.
BAY 11-7082 was developed as part of a series of compounds aimed at inhibiting the nuclear factor kappa-light-chain-enhancer of activated B cells signaling pathway. It is classified as an anti-inflammatory agent and is particularly noted for its role in inhibiting pro-inflammatory cytokine production. The compound is often studied in the context of cancer therapy due to its effects on cell growth and apoptosis in cancer cell lines.
The synthesis of BAY 11-7082 involves several chemical reactions that lead to the formation of its unique structure. The compound is characterized by an α,β-unsaturated electrophilic center, which is essential for its inhibitory activity. Specific methods for synthesizing BAY 11-7082 include:
Technical details regarding the exact synthetic route are often proprietary but generally follow established organic synthesis protocols.
The molecular structure of BAY 11-7082 can be described as follows:
Data obtained from mass spectrometry indicate that BAY 11-7082 modifies target proteins by forming covalent adducts, which is crucial for its mechanism of action against specific enzymes like protein tyrosine phosphatase 1B.
BAY 11-7082 undergoes several chemical reactions that are critical to its function:
Technical analyses reveal that BAY 11-7082 decreases the maximum rate (V max) of enzymatic reactions without affecting the Michaelis constant (K m), indicating non-competitive inhibition characteristics.
BAY 11-7082 exerts its biological effects through several mechanisms:
Data from various studies indicate a concentration-dependent response in different cancer cell lines expressing mutant RAS oncogenes, highlighting its potential therapeutic applications in oncology.
The physical and chemical properties of BAY 11-7082 are essential for understanding its behavior in biological systems:
These properties are critical for designing experiments and therapeutic applications involving BAY 11-7082.
BAY 11-7082 has a wide range of scientific uses:
The transcription factor NF-κB orchestrates genes central to inflammation, immunity, cell proliferation, and survival. BAY 11-7082 disrupts both the canonical and non-canonical NF-κB activation pathways through targeted upstream interventions.
BAY 11-7082 functions as a potent inhibitor of the IκB kinase (IKK) complex, particularly targeting the catalytic subunits IKKβ (in the canonical pathway) and IKKα (in the non-canonical pathway). It irreversibly inhibits IKKβ kinase activity, preventing the stimulus-dependent phosphorylation of IκBα, the cytoplasmic inhibitor sequestering NF-κB. Blocking this phosphorylation event halts the subsequent K48-linked polyubiquitination of IκBα by the SCF^β-TrCP E3 ubiquitin ligase complex, thereby preventing its degradation by the 26S proteasome. Consequently, NF-κB (primarily p65/p50 dimers) remains bound to IκBα and is retained in the cytoplasm, unable to initiate transcription [ [1] [4] [7]].
By stabilizing the IκBα/NF-κB complex, BAY 11-7082 effectively prevents the nuclear translocation of the transcriptionally active p65 subunit. This blockade has been consistently demonstrated using immunofluorescence and subcellular fractionation techniques in diverse cell types, including macrophages, cancer cells, and dendritic cells. Consequently, the transcription of NF-κB target genes—such as those encoding pro-inflammatory cytokines (TNF-α, IL-1β, IL-6), adhesion molecules (VCAM-1, ICAM-1), anti-apoptotic proteins (Bcl-2, Bcl-xL), and inducible enzymes (iNOS, COX-2)—is profoundly suppressed [ [2] [3] [5]].
Beyond NF-κB, BAY 11-7082 exhibits significant inhibitory effects on parallel inflammatory and proliferative signaling cascades, notably the MAPK and JAK-STAT pathways.
Table 1: Key Signaling Pathways and Transcription Factors Targeted by BAY 11-7082
Pathway | Key Components Inhibited | Downstream Effects | Functional Outcome |
---|---|---|---|
NF-κB Canonical | IKKβ, IκBα phosphorylation | Blocked p65/p50 nuclear translocation | Reduced pro-inflammatory & survival genes |
NF-κB Alternative | IKKα, p100 processing | Blocked RelB/p52 nuclear translocation | Reduced B-cell survival genes |
MAPK | ERK, JNK, p38 phosphorylation | Suppressed AP-1, ATF2 activation | Reduced cytokine production, stress response |
JAK-STAT | JAK2 phosphorylation | Suppressed STAT1 activation & nuclear translocation | Impaired IFN-γ signaling |
TLR-IRF | IRF7/3 nuclear translocation | Abrogated Type I IFN (IFN-α/β) production | Attenuated antiviral/autoimmune responses |
A significant and distinct mechanism of BAY 11-7082 involves its action as a pan-inhibitor of protein tyrosine phosphatases (PTPs), stemming from its electrophilic properties.
BAY 11-7082 possesses an α,β-unsaturated sulfone group, making it a potent Michael acceptor. This electrophilic center readily undergoes a covalent nucleophilic addition reaction with the thiolate anion of the catalytic cysteine residue within the active site signature motif (HC(X)₅R) of PTPs. Mass spectrometry analyses using recombinant PTP1B confirmed the formation of a stable covalent thioether adduct between the active site cysteine (Cys215 in PTP1B) and the β-carbon of BAY 11-7082. This modification irreversibly inactivates the phosphatase [ [1]].
BAY 11-7082 displays marked selectivity between classical tyrosine-specific PTPs and dual-specificity phosphatases (DUSPs), which dephosphorylate both phosphotyrosine and phosphoserine/threonine residues. Kinetic studies reveal:
The cellular consequence of PTP inhibition is a rapid and sustained increase in global protein tyrosine phosphorylation, mirroring the effect of the generic PTP inhibitor sodium orthovanadate. This effect contributes substantially to the compound's broad biological impact beyond NF-κB inhibition.
Table 2: Differential Inhibition of Phosphatases by BAY 11-7082 and BAY 11-7085
Phosphatase | Type | BAY 11-7082 Ki (μM) | BAY 11-7085 Ki (μM) | Fold Difference (7085/7082) |
---|---|---|---|---|
PTP1B | Classical PTP | 1.0 | 36 | 36 |
TC-PTP | Classical PTP | 1.5 | 39 | 26 |
PTP-α | Classical PTP | 2.3 | 45 | ~20 |
PTP-PEST | Classical PTP | 0.9 | 40 | ~44 |
LAR | Classical PTP | 2.5 | 57 | ~23 |
PTEN | DUSP/Lipid PTase | 100 | 200 | 2 |
DUSP4 (MKP-2) | DUSP | 140 | 160 | ~1.1 |
DUSP10 (MKP-5) | DUSP | 150 | 180 | 1.2 |
DUSP14 (MKP-6) | DUSP | 180 | 210 | ~1.2 |
DUSP16 (MKP-7) | DUSP | 125 | 205 | 1.6 |
Beyond IκBα stabilization, BAY 11-7082 exhibits direct or indirect modulatory effects on other components of the ubiquitin-proteasome system (UPS), particularly deubiquitinating enzymes (DUBs).
Emerging evidence indicates that BAY 11-7082 can inhibit specific deubiquitinases (DUBs), notably Ubiquitin-Specific Peptidase 7 (USP7) and USP21. USP7 is a critical regulator of diverse substrates, including the tumor suppressor p53, the E3 ligase MDM2, and components of the NF-κB pathway (e.g., NEMO). USP21 deubiquitinates and stabilizes proteins like RIPK1 and involved in signaling. BAY 11-7082 interferes with the activity of USP7 and USP21, likely through covalent modification of their catalytic cysteine residues, analogous to its effect on PTPs. This inhibition leads to altered ubiquitination dynamics of their substrates. While the precise mechanism and selectivity require further elucidation, this activity contributes to its ability to disrupt the MyD88-dependent signaling network downstream of IL-1 and Toll-like receptors, impacting inflammatory and innate immune responses independently of its IKK effects [ [1] [7]].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7